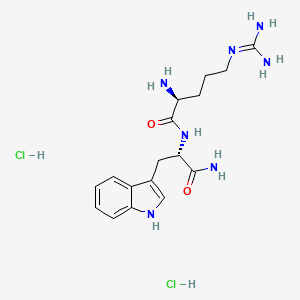
H-Arg-Trp-NH2 . 2 HCl
Descripción general
Descripción
“H-Arg-Trp-NH2 . 2 HCl” belongs to the class of organic compounds known as tryptamines and derivatives . It is an endogenous metabolite that has been detected in various biological fluids, such as urine and blood .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related studies on the synthesis of similar compounds. For instance, a study on the synthesis and conformational analysis of His-Phe-Arg-Trp-NH2 and its analogues with antifungal properties provides insights into the synthesis of similar peptides .Molecular Structure Analysis
The molecular formula of “this compound” is C17H26ClN7O2 . It is also known as (2S)-2-amino-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 395.89 g/mol . Tryptophan, a component of the compound, is an aromatic amino acid with unique physico-chemical properties. It has a hydrophobic character but can also engage in many types of interactions, such as π–cation or hydrogen bonds .Mecanismo De Acción
While the specific mechanism of action for “H-Arg-Trp-NH2 . 2 HCl” was not found, a study on Arg-rich ultra-short cationic lipopeptides, based on the Arg-X-Trp-Arg-NH2 peptide moiety, suggests potential antibacterial activity . Another study on a similar tetrapeptide, H-Tyr-D-Arg-Phe-Gly-NH2, indicates significant analgesic activity, suggesting a potential interaction with μ-opioid receptors .
Safety and Hazards
Direcciones Futuras
The future directions for “H-Arg-Trp-NH2 . 2 HCl” could involve further exploration of its potential therapeutic applications. For instance, the study on Arg-rich ultra-short cationic lipopeptides suggests potential antibacterial activity , and the study on the similar tetrapeptide, H-Tyr-D-Arg-Phe-Gly-NH2, indicates significant analgesic activity . These findings suggest that “this compound” and similar compounds could be further investigated for potential therapeutic applications.
Propiedades
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O2.2ClH/c18-12(5-3-7-22-17(20)21)16(26)24-14(15(19)25)8-10-9-23-13-6-2-1-4-11(10)13;;/h1-2,4,6,9,12,14,23H,3,5,7-8,18H2,(H2,19,25)(H,24,26)(H4,20,21,22);2*1H/t12-,14-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABYCKVXSLSGFI-FORAGAHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B1445910.png)








![4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1445924.png)

![tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B1445928.png)
